3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the enzymatic resolution of racemic mixtures using microorganisms with enantiomer-specific amidohydrolyzing activity. This approach has been used to produce enantiomerically pure amino acids, including 3-Amino-3-phenylpropionic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in amino acid biosynthesis, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-fluorophenyl)propanoic acid
- 3-Amino-3-(3-bromophenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propanoic acid
Uniqueness
3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
InChI Key |
GCLKAWCOMSTCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
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